An In-depth Technical Guide to 2-Chloro-4-fluoro-5-methoxyphenylboronic Acid
An In-depth Technical Guide to 2-Chloro-4-fluoro-5-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-fluoro-5-methoxyphenylboronic acid is a substituted phenylboronic acid that serves as a key building block in organic synthesis. Its structural features, including the presence of chlorine, fluorine, and methoxy groups on the phenyl ring, make it a valuable reagent for introducing this specific moiety into larger molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and applications of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid, with a focus on its role in the development of biologically active compounds.
Chemical Properties
Limited publicly available data exists for the specific physicochemical properties of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid. The following table summarizes the available information. It is important to note that some data, such as melting and boiling points, have not been consistently reported for this specific isomer and may vary between suppliers.
| Property | Value | Source |
| Molecular Formula | C₇H₇BClFO₃ | [1] |
| Molecular Weight | 204.39 g/mol | [1] |
| CAS Number | 1256355-46-0 | [1] |
| Appearance | White to off-white solid | Inferred from supplier data |
| Melting Point | Not definitively reported | |
| Boiling Point | Not definitively reported | |
| Solubility | No specific data available. Phenylboronic acids generally exhibit low solubility in water but are soluble in many organic solvents. | [2] |
Synthesis
A general method for the synthesis of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid is described in patent literature, starting from 2-chloro-6-fluoroanisole.[3] The process involves a lithiation reaction followed by borylation.
Experimental Protocol: General Synthesis
Disclaimer: This is a generalized protocol based on patent literature and standard organic chemistry techniques. Specific reaction conditions, including stoichiometry, temperature, and reaction times, may require optimization. Appropriate safety precautions must be taken when handling organolithium reagents and other hazardous chemicals.
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Lithiation: A solution of 2-chloro-6-fluoroanisole in an anhydrous etheral solvent (e.g., tetrahydrofuran or diethyl ether) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
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An organolithium reagent, such as n-butyllithium, is added dropwise to the solution. The reaction mixture is stirred at low temperature to allow for the formation of the lithiated intermediate.
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Borylation: A borate ester, such as trimethyl borate, is then added to the reaction mixture at low temperature.
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Hydrolysis: The reaction is quenched by the addition of an aqueous acid (e.g., hydrochloric acid) to hydrolyze the borate ester and yield the boronic acid.
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Workup and Purification: The product is extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product may be purified by recrystallization or column chromatography.
Caption: General synthesis workflow for 2-Chloro-4-fluoro-5-methoxyphenylboronic acid.
Reactivity and Applications
The primary application of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.
Suzuki-Miyaura Cross-Coupling
In a typical Suzuki-Miyaura reaction, the boronic acid is coupled with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base. This reaction is widely used in the pharmaceutical and agrochemical industries to construct complex molecular architectures.
Use in Herbicide Synthesis
Patent literature indicates that 2-Chloro-4-fluoro-5-methoxyphenylboronic acid is a key intermediate in the synthesis of certain herbicides.[3][4] The boronic acid is coupled with a suitable heterocyclic halide to form the final herbicidal molecule.
Experimental Protocol: General Suzuki-Miyaura Coupling
Disclaimer: This is a generalized protocol. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome and requires optimization for each specific substrate combination.
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Reaction Setup: To a reaction vessel is added 2-Chloro-4-fluoro-5-methoxyphenylboronic acid, the aryl or heteroaryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a suitable ligand (if required), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
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The vessel is purged with an inert gas.
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Solvent Addition: A degassed solvent or solvent mixture (e.g., toluene, dioxane, or DMF/water) is added.
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Reaction: The mixture is heated to the desired temperature (typically between 80-120 °C) and stirred until the reaction is complete, as monitored by techniques such as TLC or LC-MS.
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Workup and Purification: The reaction mixture is cooled, and the catalyst is removed by filtration. The product is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Caption: General schematic of the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information detailing the specific biological targets or signaling pathways modulated by 2-Chloro-4-fluoro-5-methoxyphenylboronic acid itself. Its primary role is that of a synthetic intermediate. The biological activity of the final products, such as the herbicides synthesized using this boronic acid, would depend on the overall structure of the molecule.[3][4] Without specific data on these final products, a discussion of their interaction with biological pathways is not possible at this time.
Safety and Handling
Substituted phenylboronic acids should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Chloro-4-fluoro-5-methoxyphenylboronic acid is a valuable synthetic building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules, including herbicides. While detailed physicochemical data and experimental protocols for this specific isomer are not widely available in the public domain, this guide provides a summary of the known information based on patent literature and general chemical principles. Further research and publication are needed to fully characterize this compound and its reaction products.
References
- 1. 2-Chloro-4-fluoro-5-methoxyphenylboronic acid - CAS:1256355-46-0 - Sunway Pharm Ltd [3wpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 4. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
